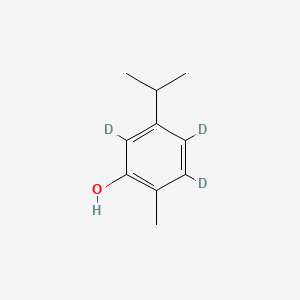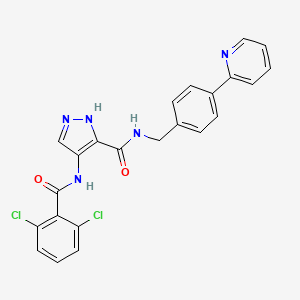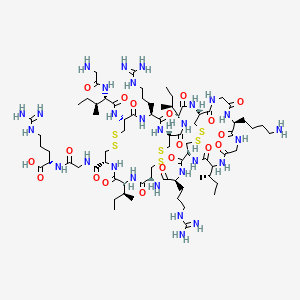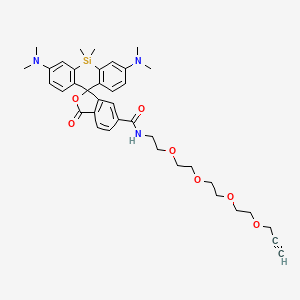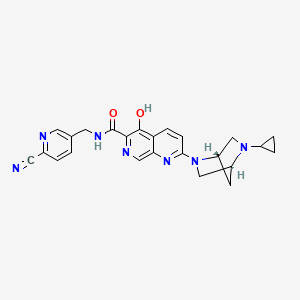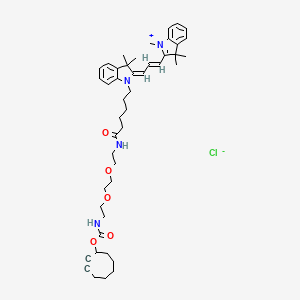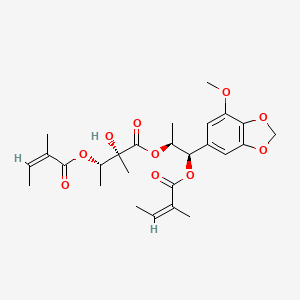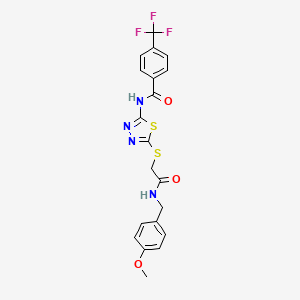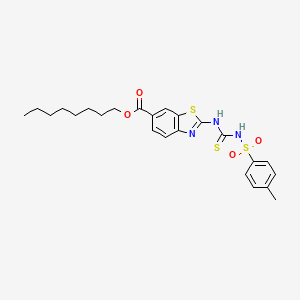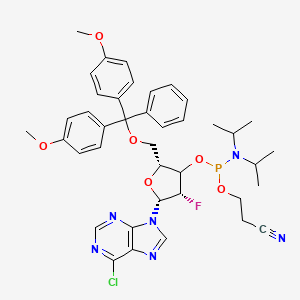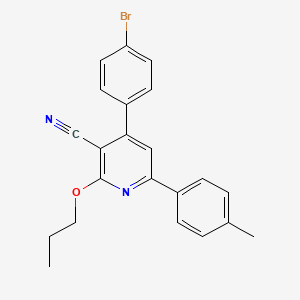
Egfr/her2/dhfr-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr/her2/dhfr-IN-2 is a compound that targets the epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. These receptors are part of the protein tyrosine kinase family and play crucial roles in cell growth and survival. Malfunctions in these receptors are associated with various cancers, including breast cancer .
准备方法
The synthesis of Egfr/her2/dhfr-IN-2 involves multiple steps, including the formation of heterocyclic cores. The synthetic routes typically involve the use of thiazole and pyrazoline moieties, starting from key building blocks like pyrazoline carbothioamides . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Egfr/her2/dhfr-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
Egfr/her2/dhfr-IN-2 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the interactions between different functional groups and receptors.
Biology: Helps in understanding the signaling pathways involved in cell growth and survival.
Medicine: Used in the development of targeted therapies for cancers that overexpress epidermal growth factor receptor and human epidermal growth factor receptor 2
作用机制
Egfr/her2/dhfr-IN-2 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and dihydrofolate reductase. The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Egfr/her2/dhfr-IN-2 is unique in its ability to target multiple receptors simultaneously. Similar compounds include:
属性
分子式 |
C22H19BrN2O |
|---|---|
分子量 |
407.3 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-6-(4-methylphenyl)-2-propoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C22H19BrN2O/c1-3-12-26-22-20(14-24)19(16-8-10-18(23)11-9-16)13-21(25-22)17-6-4-15(2)5-7-17/h4-11,13H,3,12H2,1-2H3 |
InChI 键 |
DQIUWEBTLVAWQX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


